molecular formula C9H10F3N3O B1395075 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine CAS No. 1215530-49-6

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine

Cat. No.: B1395075
CAS No.: 1215530-49-6
M. Wt: 233.19 g/mol
InChI Key: VIPHEDLEIVEIQE-UHFFFAOYSA-N
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Description

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is an organic compound that features a morpholine ring attached to a pyridazine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Attachment of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable scaffold in drug design. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[6-(Trifluoromethyl)-2-pyridinyl]morpholine: Similar structure but with a pyridine ring instead of pyridazine.

    6-Substituted-3(2H)-pyridazinones: These compounds share the pyridazine core but differ in the substituents attached to the ring.

Uniqueness

4-[6-(Trifluoromethyl)pyridazin-3-yl]morpholine is unique due to the presence of both the trifluoromethyl group and the morpholine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[6-(trifluoromethyl)pyridazin-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)7-1-2-8(14-13-7)15-3-5-16-6-4-15/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPHEDLEIVEIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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